N-[(2E)-6-chloro-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2E)-6-chloro-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]-4-methoxybenzamide is a heterocyclic compound that features a unique fusion of a thiadiazole ring with a pyridine ring
Preparation Methods
The synthesis of N-[(2E)-6-chloro-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]-4-methoxybenzamide typically involves the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in a one-pot reaction. The obtained derivatives are then oxidized using copper(II) chloride, which removes two hydrogen atoms, leading to cyclization and the formation of the desired thiadiazolo[2,3-a]pyridine structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[(2E)-6-chloro-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]-4-methoxybenzamide undergoes various chemical reactions, including:
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Reduction: The compound can undergo reduction reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common reagents used in these reactions include copper(II) chloride for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(2E)-6-chloro-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in drug design due to its ability to interact with various biological targets.
Biological Studies: It has been studied for its cytotoxic activity against certain cancer cell lines, indicating potential use in cancer therapy.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[(2E)-6-chloro-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with target receptors, leading to its biological effects . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-[(2E)-6-chloro-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]-4-methoxybenzamide can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also feature a fusion of triazole and thiadiazine rings and have diverse pharmacological activities.
1,3,4-Thiadiazole Derivatives: These compounds are known for their antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific structural features and the combination of the thiadiazole and pyridine rings, which confer distinct biological activities and synthetic versatility.
Properties
Molecular Formula |
C14H10ClN3O2S |
---|---|
Molecular Weight |
319.8 g/mol |
IUPAC Name |
N-(6-chloro-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)-4-methoxybenzamide |
InChI |
InChI=1S/C14H10ClN3O2S/c1-20-11-5-2-9(3-6-11)13(19)17-14-16-12-7-4-10(15)8-18(12)21-14/h2-8H,1H3 |
InChI Key |
CLGKGPJNEVUBMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N=C2N=C3C=CC(=CN3S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.